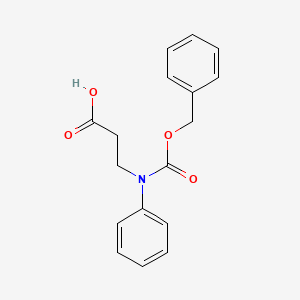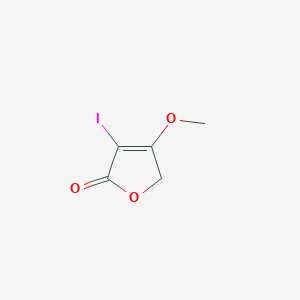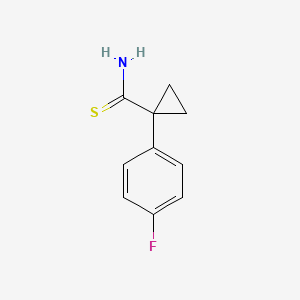
(2S)-2-amino-3-(butane-1-sulfonamido)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is a chemical compound known for its significant role in medical and pharmaceutical research. It is a derivative of propanoic acid and contains a sulfonamide group, which is known for its biological activity. This compound is often used in the synthesis of various drugs and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves several steps. One common method includes the reaction of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in the product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds that have different biological activities .
Applications De Recherche Scientifique
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which is crucial in the formation of blood clots .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(butane-1-sulfonamido)propanoic acid: A closely related compound with similar chemical properties but without the hydrochloride group.
Tirofiban: A compound with a similar structure and mechanism of action, used as an antiplatelet agent.
Uniqueness
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Propriétés
Formule moléculaire |
C7H17ClN2O4S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(butylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O4S.ClH/c1-2-3-4-14(12,13)9-5-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
Clé InChI |
MTZGACOPNHPETD-RGMNGODLSA-N |
SMILES isomérique |
CCCCS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
SMILES canonique |
CCCCS(=O)(=O)NCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



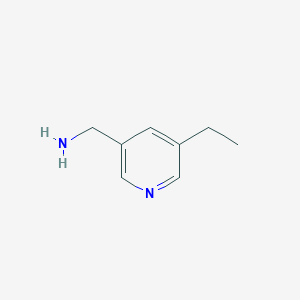


![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)



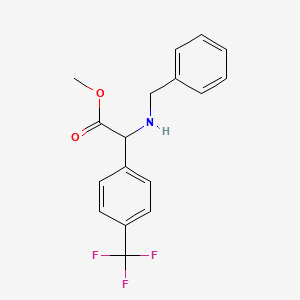
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)

